

Darunavir's High-Affinity Binding to HIV-1 Protease: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and dissociation constant of **Darunavir**, a potent protease inhibitor used in the treatment of HIV-1 infection. The document details the quantitative binding parameters, the experimental methodologies used for their determination, and the underlying mechanism of action.

Quantitative Binding Data

Darunavir exhibits exceptionally high binding affinity for the wild-type HIV-1 protease, a key enzyme in the viral life cycle. This high affinity is a major contributor to its potent antiviral activity and high genetic barrier to resistance. The binding is characterized by a very slow dissociation rate, leading to a prolonged interaction with the enzyme.

The binding affinity of **Darunavir** is quantified by its dissociation constant (Kd) and inhibition constant (Ki). The following tables summarize the key quantitative data from various studies, comparing the binding of **Darunavir** to wild-type (WT) and mutant forms of HIV-1 protease.

Table 1: Dissociation and Inhibition Constants of **Darunavir** for Wild-Type HIV-1 Protease



Parameter	Value	Method	Reference
Dissociation Constant (Kd)	4.5 x 10 ⁻¹² M (4.5 pM)	Not Specified	
Dissociation Constant (Kd)	< 10 ⁻¹² M (< 1 pM)	Surface Plasmon Resonance (SPR)	•
Inhibition Constant (Ki)	8.12 nM	Fluorescence-based Assay	•
Inhibition Constant (Ki)	1.58 ± 0.11 nM	Chromogenic Substrate Assay	•

Table 2: Comparative Binding Kinetics of **Darunavir** and Other Protease Inhibitors for Wild-Type HIV-1 Protease

Protease Inhibitor	Association Rate (kon) (M ⁻¹ s ⁻¹)	Dissociatio n Rate (koff) (s ⁻¹)	Dissociatio n Constant (Kd) (M)	Dissociativ e Half-life (t½)	Reference
Darunavir	~2 x 10 ⁶	< 10 ⁻⁵	< 10 ⁻¹²	> 240 hours	
Amprenavir	~2 x 10 ⁶	~10-2	~10 ⁻⁸	~1 minute	
Atazanavir	~105	~10 ⁻³	~10 ⁻⁸	~10 minutes	
Lopinavir	~105	~10 ⁻³	~10 ⁻⁸	~10 minutes	
Tipranavir	~105	~10 ⁻³	~10 ⁻⁸	~10 minutes	•

Table 3: Binding Affinity of Darunavir for Multidrug-Resistant (MDR) HIV-1 Protease Variants



Protease Variant	Inhibition Constant (Ki) (nM)	Fold Change in Ki (vs. WT)	Method	Reference
MUT-1	26.34	~3.2	Fluorescence- based Assay	
MUT-2	32.85	~4.0	Fluorescence- based Assay	
MUT-3	44.70	~5.5	Fluorescence- based Assay	
PRP51	37,000 (KL)	~7400	Isothermal Titration Calorimetry (ITC)	_

Experimental Protocols

The determination of **Darunavir**'s binding affinity and kinetics primarily relies on two biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It allows for the determination of both the association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) can be calculated $(K_d = k_off / k_on)$.

Detailed Methodology:

- Immobilization of HIV-1 Protease:
 - Recombinant wild-type or mutant HIV-1 protease is covalently immobilized on a sensor chip surface (e.g., a Biacore CM5 chip).
 - The immobilization level is typically in the range of 1,500 to 3,000 resonance units (RU) to ensure an adequate signal response while minimizing mass transport limitations.



• Analyte Preparation:

 Darunavir is dissolved in a suitable running buffer, which may contain a small percentage of DMSO to ensure solubility. The DMSO concentration should be matched in the running buffer to minimize bulk refractive index effects.

Interaction Analysis:

- A series of **Darunavir** concentrations are injected over the immobilized protease surface at a constant flow rate (e.g., 90 μl/min) to monitor the association phase.
- The injection period is typically around 215 seconds.
- Following the association phase, the running buffer is flowed over the chip to monitor the
 dissociation of the **Darunavir**-protease complex. The dissociation is monitored for a
 prolonged period (e.g., 1,000 seconds or longer) due to the very slow dissociation rate of **Darunavir**.

Data Analysis:

- The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using evaluation software (e.g., Biacore T100 Evaluation Software).
- This analysis yields the association rate constant (k_on), the dissociation rate constant (k off), and the equilibrium dissociation constant (K d).

Surface Regeneration:

 Between different analyte injections, the sensor surface is regenerated to remove the bound **Darunavir**. A solution of 100% ethylene glycol can be used for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (**Darunavir**) to a macromolecule (HIV-1 protease). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), enthalpy (Δ H), and entropy (Δ S) of binding.



Detailed Methodology:

Due to the extremely high affinity of **Darunavir** for wild-type HIV-1 protease, direct titration can be challenging. Therefore, a competitive binding experiment is often employed.

• Sample Preparation:

- Purified HIV-1 protease is placed in the sample cell of the calorimeter.
- A solution of **Darunavir** is loaded into the injection syringe.
- For competitive binding, the protease solution in the cell also contains a weaker, known inhibitor (e.g., acetyl-pepstatin) at a concentration significantly above its K_d.
- All solutions must be prepared in the same buffer and thoroughly degassed to avoid air bubbles.

Titration:

- A series of small, precise injections of the **Darunavir** solution are made into the protease solution in the sample cell.
- The heat change associated with each injection is measured by the instrument.

Data Analysis:

- The raw data, a series of heat pulses, is integrated to determine the heat change per mole of injectant.
- The resulting binding isotherm is then fitted to a suitable binding model (e.g., a competitive binding model) to determine the thermodynamic parameters for the displacement of the weaker inhibitor by **Darunavir**.
- From this, the high-affinity K d of **Darunavir** can be accurately calculated.

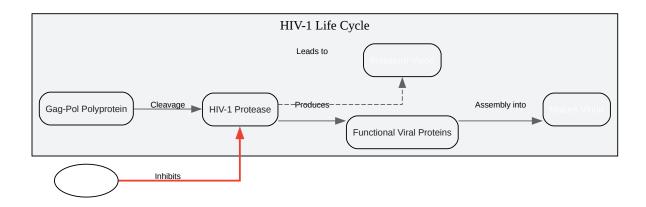
Mechanism of Action and Experimental Workflow



Darunavir functions as a competitive inhibitor of the HIV-1 protease. It binds to the active site of the enzyme, preventing the protease from cleaving the viral Gag-Pol polyproteins into functional proteins required for the maturation of new, infectious virions.

Darunavir's Mechanism of Action

The following diagram illustrates the direct inhibition of HIV-1 protease by **Darunavir**, which ultimately blocks viral maturation.



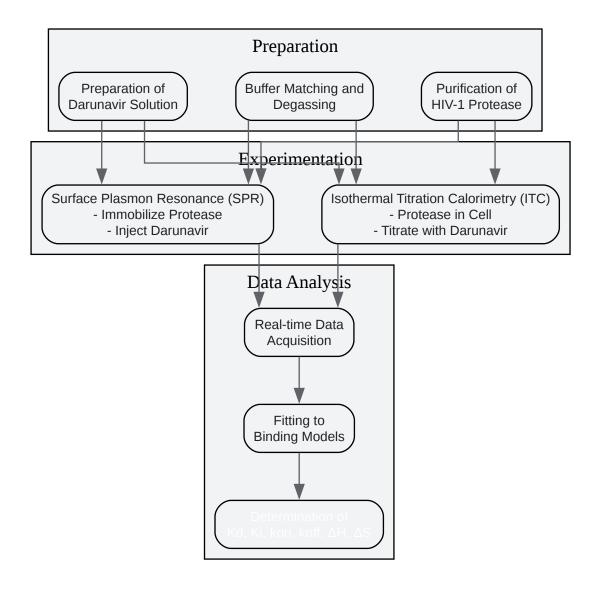
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Caption: **Darunavir** directly inhibits HIV-1 protease, preventing the cleavage of Gag-Pol polyproteins and resulting in the formation of immature, non-infectious virions.

Experimental Workflow for Binding Affinity Determination

The general workflow for determining the binding affinity of **Darunavir** to HIV-1 protease using biophysical methods like SPR or ITC is depicted below.





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Caption: A generalized workflow for determining the binding affinity of **Darunavir** to HIV-1 protease, from preparation to data analysis.

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